4-iodo-N-(4-methylphenyl)benzamide
Beschreibung
Eigenschaften
Molekularformel |
C14H12INO |
|---|---|
Molekulargewicht |
337.15g/mol |
IUPAC-Name |
4-iodo-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12INO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
UPTKPUXDSPRGST-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares 4-iodo-N-(4-methylphenyl)benzamide with structurally and functionally related benzamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Comparative Insights
Substituent Effects on Reactivity and Binding
- Halogen vs. Methoxy Groups : The iodine atom in This compound facilitates halogen bonding (e.g., C–I⋯O interactions), which is absent in methoxy-substituted analogs like 2-MMB . This property enhances its utility in coordination chemistry and crystal engineering . In contrast, 2-MMB ’s methoxy group contributes to cardiac ion channel modulation, demonstrating substituent-dependent biological targeting .
- Nitro vs. Methyl Groups : The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide induces significant π-π stacking and crystallographic disorder, whereas the methyl group in This compound promotes steric stabilization and predictable hydrogen-bonded supramolecular chains .
Structural Parameters Dihedral Angles: The dihedral angle between aromatic rings in this compound (~59.6°) is smaller than in 4-bromo-N-(2-nitrophenyl)benzamide (~81.4°), reflecting reduced steric hindrance from the methyl vs. nitro group . Hydrogen Bonding: All compounds exhibit N–H⋯O hydrogen bonding, but INPBA uniquely combines this with C–I⋯I–Hg interactions to form coordination polymers, highlighting iodine’s dual functionality in non-covalent interactions .
Antitumor Activity: The hydroxamic acid derivative N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide inhibits histone deacetylases (HDACs) with IC₅₀ values comparable to SAHA (vorinostat), whereas iodinated benzamides lack reported HDAC activity, likely due to the absence of a zinc-binding hydroxamate group .
Vorbereitungsmethoden
Reaction Conditions and Solvent Selection
In a representative procedure, 4-methylaniline (5.0 g, 43.8 mmol) and triethylamine (7.3 mL, 52.5 mmol) are stirred in tetrahydrofuran (THF, 200 mL) under inert atmosphere. 4-Iodobenzoyl chloride (11.7 g, 43.8 mmol) is added in portions over 5 minutes, followed by stirring at 20°C for 16 hours. Triethylamine acts as a base to scavenge HCl, driving the reaction to completion. THF is preferred for its ability to dissolve both polar and non-polar reagents, though methanol and ethanol have also been employed in analogous syntheses.
Workup and Purification
Post-reaction, the solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate (200 mL) and 1M NaOH (100 mL). The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Crystallization from methanol/water (1:3.5 v/v) at 55°C provides the pure compound in 88% yield. This method avoids toxic solvents like acetonitrile, which were problematic in earlier protocols.
Ester Intermediate Route for Enhanced Purity
An alternative pathway involves synthesizing 4-iodo-3-nitrobenzoic acid methyl ester as an intermediate, followed by amidation (Figure 2). Although developed for the structurally similar iniparib (4-iodo-3-nitrobenzamide), this method is adaptable to this compound with modifications.
Esterification with Trimethyl Orthoacetate
4-Iodobenzoic acid (3 g, 10 mmol) is refluxed with trimethyl orthoacetate (30 mL) at 110°C for 15 hours. The reaction proceeds via O-alkylation, yielding 4-iodobenzoic acid methyl ester in 99% yield. This step minimizes chloro impurities (<2%) compared to traditional thionyl chloride methods.
Ammonolysis and Crystallization
The ester intermediate is dissolved in methanol (80 mL), cooled to −15°C, and saturated with anhydrous ammonia gas. After 72 hours at 25°C, the solvent is evaporated, and the product is crystallized from hot methanol/water. This achieves >99.5% purity by HPLC, with no residual solvent peaks in 1H-NMR.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Byproduct Formation and Mitigation
Early methods using DMF as a solvent resulted in up to 5% chloro impurities due to nucleophilic substitution at the iodine position. Substituting DMF with methanol or THF reduces this side reaction. Additionally, avoiding aqueous ammonia prevents ester hydrolysis during ammonolysis.
Solvent-Free Esterification
The use of trimethyl orthoacetate enables solvent-free esterification, simplifying purification and reducing environmental impact. This contrasts with traditional approaches requiring stoichiometric thionyl chloride.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC with a C18 column (methanol/water gradient) confirms >99.5% purity, critical for pharmacological applications.
Emerging Methodologies
Recent patents describe halogen exchange reactions using 4-chlorobenzamide precursors and KI/CuI catalysts, though yields remain suboptimal (<60%). Electrochemical iodination of N-(4-methylphenyl)benzamide is under investigation but requires further optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
